5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that combines the structural features of vanillin (4-hydroxy-3-methoxybenzaldehyde) and a triazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a triazole derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. Common methods include:
Condensation Reaction: 4-hydroxy-3-methoxybenzaldehyde reacts with 5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl hydrazine in the presence of an acid catalyst to form the hydrazone derivative.
Solvent Selection: Solvents such as ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Scientific Research Applications
4-Hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in oxidative stress and DNA replication.
Pathways Involved: It modulates pathways related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A simpler aldehyde with similar functional groups.
4-Hydroxy-3-methoxybenzaldehyde hydrazone derivatives: Compounds with similar hydrazone linkages but different substituents.
Uniqueness
4-Hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is unique due to the presence of both vanillin and triazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11N5O2S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
5-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H11N5O2S/c1-17-8-4-6(2-3-7(8)16)5-11-13-9-12-10(18)15-14-9/h2-5,16H,1H3,(H3,12,13,14,15,18)/b11-5+ |
InChI Key |
KDEOCDPBNBRULA-VZUCSPMQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=S)NN2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=S)NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.